molecular formula C6H12ClNO3 B1423211 4-Hydroxypiperidine-4-carboxylic acid hydrochloride CAS No. 495414-65-8

4-Hydroxypiperidine-4-carboxylic acid hydrochloride

Cat. No. B1423211
CAS RN: 495414-65-8
M. Wt: 181.62 g/mol
InChI Key: XJJJVKSYSBNXLV-UHFFFAOYSA-N
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Description

4-Hydroxypiperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H12ClNO3 and a molecular weight of 181.62 . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for 4-Hydroxypiperidine-4-carboxylic acid hydrochloride is 1S/C6H11NO3/c8-5(9)6(10)1-3-7-4-2-6/h7,10H,1-4H2,(H,8,9) . This indicates the presence of a piperidine ring with a hydroxy group at the 4-position and a carboxylic acid group also at the 4-position.


Physical And Chemical Properties Analysis

4-Hydroxypiperidine-4-carboxylic acid hydrochloride is a white to yellow solid at room temperature . It is stored in a sealed container in a dry room .

Scientific Research Applications

Neurological Research

Lastly, due to its structural similarity to neurotransmitters, the compound is of interest in neurological research. It can be used to study receptor binding and to develop potential modulators of neurological pathways, contributing to the understanding and treatment of neurodegenerative diseases.

Each of these applications demonstrates the versatility and importance of 4-Hydroxypiperidine-4-carboxylic acid hydrochloride in scientific research. Its multifaceted utility across various fields underscores its value as a compound in both academic and industrial settings .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-hydroxypiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c8-5(9)6(10)1-3-7-4-2-6;/h7,10H,1-4H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJJVKSYSBNXLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C(=O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694578
Record name 4-Hydroxypiperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxypiperidine-4-carboxylic acid hydrochloride

CAS RN

495414-65-8
Record name 4-Hydroxypiperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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